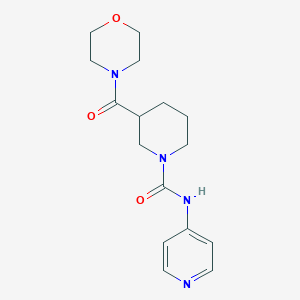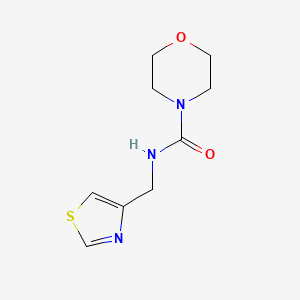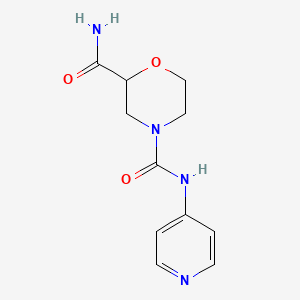
4-(2-Phenoxybenzoyl)morpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phenoxybenzoyl)morpholine-2-carboxamide, also known as PHBMC, is a synthetic compound that has shown potential in various scientific research applications. This compound belongs to the class of morpholine carboxamides and has a molecular formula of C19H18N2O3.
Mecanismo De Acción
The exact mechanism of action of 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide is not fully understood. However, it has been suggested that 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide may exert its effects through the inhibition of certain enzymes and proteins involved in cancer cell growth and inflammation. Additionally, 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide has been shown to activate certain signaling pathways that may be involved in its neuroprotective effects.
Biochemical and Physiological Effects:
4-(2-Phenoxybenzoyl)morpholine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurotoxicity. Additionally, 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide in lab experiments is its ability to inhibit cancer cell growth and reduce inflammation. Additionally, 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide has been shown to have neuroprotective effects, which may be useful in studying neurodegenerative diseases. However, one limitation of using 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide in lab experiments is its low solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide. One area of research could be to further investigate its potential as an anticancer agent and to determine its effectiveness against different types of cancer. Additionally, more research could be done on the neuroprotective effects of 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide and its potential for treating neurodegenerative diseases. Furthermore, research could be conducted to improve the solubility of 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide in water and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide involves the reaction of 2-Phenoxybenzoic acid with thionyl chloride to form 2-Phenoxybenzoyl chloride. This intermediate is then reacted with morpholine and triethylamine to obtain 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide. The yield of this reaction is approximately 60-70% and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
4-(2-Phenoxybenzoyl)morpholine-2-carboxamide has been found to have potential in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide has also been investigated for its potential as an anti-inflammatory agent and has shown to reduce inflammation in animal models. Additionally, 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide has been studied for its potential as a neuroprotective agent and has shown to protect against neurotoxicity in animal models.
Propiedades
IUPAC Name |
4-(2-phenoxybenzoyl)morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c19-17(21)16-12-20(10-11-23-16)18(22)14-8-4-5-9-15(14)24-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBKKGCISYITCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CC=C2OC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenoxybenzoyl)morpholine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-[1-(4-oxo-1H-quinoline-2-carbonyl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542633.png)

![4-[1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl]morpholine-2-carboxamide](/img/structure/B7542638.png)



![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7542663.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea](/img/structure/B7542668.png)
![4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide](/img/structure/B7542681.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7542691.png)
![1-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7542694.png)
![4-[3-[(2-Chlorobenzoyl)amino]-3-phenylpropanoyl]morpholine-2-carboxamide](/img/structure/B7542708.png)
![4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide](/img/structure/B7542723.png)
![N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]ethyl]-2-methylpropanamide](/img/structure/B7542726.png)